5-(4-formylphenyl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
400744-65-2 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(4-formylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15) |
InChI Key |
GFSJSDMWCMSHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Formylphenyl Furan 2 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis and Key Precursor Identification for Substituted Arylfuran Systems
The retrosynthetic analysis of 5-(4-formylphenyl)furan-2-carboxylic acid reveals several strategic disconnections. The most logical approach involves disconnecting the bond between the furan (B31954) ring and the phenyl ring. This leads to two key precursors: a furan-2-carboxylic acid derivative functionalized at the 5-position and a substituted phenyl component.
Another key strategy involves the formation of the furan ring itself from acyclic precursors. This can be achieved through various cyclization reactions. For instance, polysubstituted furans can be synthesized from the reaction of sulfur ylides with acetylenic esters. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions in the Construction of the 5-Arylfuran Moiety
Palladium-catalyzed cross-coupling reactions are instrumental in forming the crucial carbon-carbon bond between the furan and phenyl rings. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling Strategies for Furan-Phenyl Linkages
The Suzuki-Miyaura coupling is a widely used method for creating the 5-arylfuran linkage. libretexts.orgnih.govnih.gov This reaction typically involves the coupling of a boronic acid or its ester with a halide or triflate. In the context of synthesizing this compound, this would involve reacting a 5-halofuran-2-carboxylic acid derivative with a 4-formylphenylboronic acid. mdpi.com
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. nih.govnih.gov The use of pre-catalysts can simplify the reaction setup and improve reproducibility. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Arylfuran Synthesis
| Furan Derivative | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 20 | mdpi.com |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) / K₃PO₄ | 90 | nih.gov |
| Aryl Halides | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ / Cs₂CO₃ | Good to Excellent | nih.gov |
Stille Cross-Coupling Approaches for Arylfuran Synthesis
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for forming the 5-arylfuran bond. orgsyn.orgorganic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction pairs an organotin reagent with a halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. orgsyn.org
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The development of advanced phosphine (B1218219) ligands has expanded the scope of the Stille reaction to include less reactive aryl chlorides. orgsyn.org
Table 2: Key Features of the Stille Coupling Reaction
| Feature | Description | Reference(s) |
| Coupling Partners | Organostannanes and halides or pseudohalides. | organic-chemistry.orgwikipedia.org |
| Catalyst | Typically a palladium(0) complex. | libretexts.orgwikipedia.org |
| Advantages | Stability of organostannane reagents, wide functional group tolerance. | orgsyn.org |
| Limitations | Toxicity of tin compounds. | organic-chemistry.org |
Other Transition Metal-Catalyzed Coupling Methods (e.g., Sonogashira, Heck)
Other palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, can also be employed in the synthesis of arylfuran systems.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. youtube.comyoutube.comyoutube.comyoutube.com This reaction can be used to introduce an alkyne functionality, which can then be further transformed to generate the desired furan ring system. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. youtube.comyoutube.com
The Heck reaction couples an alkene with an aryl or vinyl halide. nih.govresearchgate.netorganic-chemistry.org This can be a valuable tool for creating substituted furan precursors. nih.govnih.gov For example, the Heck arylation of 2,3-dihydrofuran (B140613) can produce 2-phenyl-2,3-dihydrofuran, which can then be further modified. researchgate.net
Direct Functionalization Approaches to Furan-2-carboxylic Acid Derivatives
Direct functionalization of the furan ring offers a more atom-economical approach to synthesizing substituted furan-2-carboxylic acids. This avoids the need for pre-functionalized starting materials.
One method for the synthesis of 5-arylfuran-2-carboxylic acids is the arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride. researchgate.netpensoft.net Another approach involves the reaction of potassium-2-furoate at high temperatures in the presence of a Lewis acid catalyst, which can lead to the formation of furan-2,5-dicarboxylic acid. rsc.org
Furthermore, furan-2-carboxylic acid itself can be synthesized through the oxidation of furfural (B47365) or furfuryl alcohol. nih.govorgsyn.org An industrial method involves the Cannizzaro disproportionation of furfural. nih.gov
Chemo- and Regioselective Synthesis of the 4-Formylphenyl Substituent
The introduction of the formyl group onto the phenyl ring requires careful consideration of chemo- and regioselectivity. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. nih.govwikipedia.org
Alternatively, the formyl group can be introduced via the oxidation of a corresponding methyl or hydroxymethyl group. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid can be synthesized, and the nitro group can then be reduced to an amine, which can be subsequently converted to the formyl group through various methods. mdpi.com
Another strategy is to use a protected formyl group, such as an acetal (B89532), during the coupling reaction. The protecting group can then be removed in a later step to reveal the aldehyde. This approach is particularly useful when the coupling reaction conditions are not compatible with a free aldehyde group. tue.nl
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The push towards sustainable chemical manufacturing has put a spotlight on green chemistry principles for the synthesis of compounds like this compound. A key aspect of this is the use of renewable starting materials. The furan ring, a core component of the molecule, can be derived from biomass. Specifically, compounds like 5-hydroxymethylfurfural (B1680220) (HMF), which are dehydration products of hexose (B10828440) carbohydrates found in plant biomass, serve as valuable platform chemicals. nih.govresearchgate.netresearchgate.net This bio-based approach presents a significant move away from fossil fuel dependence. researchgate.netgoogle.com
Traditional synthetic routes often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect the furan and phenyl rings. mdpi.comnumberanalytics.commdpi.com While effective, these methods are being re-evaluated through a green chemistry lens. Research is now focused on several key areas of improvement:
Catalyst Systems: Efforts are underway to develop more sustainable catalyst systems. This includes creating heterogeneous catalysts that are easily separated from the reaction mixture and can be recycled, which minimizes waste and reduces the cost associated with precious metal catalysts like palladium. mdpi.com
Alternative Solvents: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Green chemistry advocates for their replacement with more benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govnih.gov
Atom Economy: Modern synthetic strategies, such as direct C-H arylation, are being explored to improve atom economy. rsc.org This method, which can directly couple a furan derivative with an aryl partner, avoids the need for pre-functionalized starting materials, thus generating less waste compared to traditional cross-coupling reactions that require organoboron or organotin reagents. rsc.orgnih.gov
A promising sustainable route involves the selective oxidation of a biomass-derived precursor. For instance, a strategy using protective chemistry has been developed for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions. tue.nltue.nl By protecting the reactive formyl group of HMF through acetalization, unwanted side reactions are suppressed. tue.nl Subsequent selective oxidation and deprotection steps can yield FFCA with high efficiency. tue.nltue.nl
Scalability and Process Optimization Considerations in Laboratory and Pilot-Scale Synthesis
Translating a synthetic protocol for this compound from a small-scale laboratory setup to a larger pilot or industrial plant requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. nih.gov
Key Optimization Parameters for Scale-Up:
| Parameter | Laboratory-Scale Consideration | Pilot/Industrial-Scale Challenge & Solution |
| Catalyst Loading | Higher catalyst loadings (e.g., 10 mol%) may be acceptable for initial discovery. wuxiapptec.com | High catalyst loading is not cost-effective. Optimization aims to reduce loading to low levels (e.g., <1 mol%) while maintaining high yield and purity. nih.govacs.org This often involves high-throughput screening of catalysts and ligands. acs.org |
| Reaction Conditions | Optimization often focuses on maximizing yield. | Focus shifts to balancing yield with process robustness, safety, and cycle time. Temperature, pressure, and reaction time are critical parameters that are carefully controlled. acs.orgsigmaaldrich.com |
| Mixing and Mass Transfer | Magnetic stirring is usually sufficient. | Inefficient mixing in large reactors can lead to poor reaction performance. Mechanical agitation and reactor design are critical for ensuring homogeneity. nih.gov |
| Heat Transfer | Reaction exotherms are easily managed. | Runaway reactions are a major safety concern. Process safety studies (e.g., reaction calorimetry) are essential to design adequate cooling systems. acs.org |
| Downstream Processing | Purification by column chromatography is common. | Chromatography is often not viable for large quantities. Scalable purification methods like crystallization and filtration must be developed and optimized. vxppharma.comnih.gov |
| Impurity Profile | Minor impurities may be acceptable. | Strict control of impurities is required for pharmaceutical applications. The formation of byproducts must be minimized through process optimization. mdpi.com |
| Palladium Removal | Residual palladium may not be a primary concern. | For pharmaceutical intermediates, residual palladium levels must be reduced to parts-per-million (ppm) levels, requiring specific purification steps like treatment with scavenging agents. researchgate.netmdpi.com |
Crystallization is a crucial final step that significantly impacts the purity and physical properties of the active pharmaceutical ingredient (API). vxppharma.comnih.gov The process must be tightly controlled to achieve the desired crystal form (polymorph), particle size distribution, and to prevent the inclusion of solvents or impurities. vxppharma.commdpi.com Techniques such as seeding, controlled cooling rates, and the use of anti-solvents are employed to manage supersaturation and nucleation, leading to a consistent and high-quality product. vxppharma.comresearchgate.net
The successful scale-up of cross-coupling reactions, like the Suzuki-Miyaura reaction often used in the synthesis of this compound, hinges on a deep understanding of the reaction kinetics and the impact of each process parameter on the final product's quality and yield. wuxiapptec.comresearchgate.net
Advanced Reactivity and Derivatization Studies of 5 4 Formylphenyl Furan 2 Carboxylic Acid
Chemical Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group on the furan (B31954) ring is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation. These reactions are fundamental in modifying the compound's solubility, polarity, and ability to link with other molecules.
Esterification Reactions for Functionalized Furan Derivatives
Esterification of 5-(4-formylphenyl)furan-2-carboxylic acid is a common strategy to protect the carboxylic acid group or to introduce new functional moieties. The reaction typically involves treatment with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents. The resulting esters are often more soluble in organic solvents and can serve as key intermediates in multi-step syntheses.
For instance, the reaction with methanol under acidic conditions yields the corresponding methyl ester, while reaction with more complex alcohols can introduce longer alkyl or functionalized chains. These derivatives are valuable precursors for polymers and other advanced materials.
Table 1: Representative Esterification Reactions Data is based on established chemical principles for analogous compounds.
| Reactant | Reagent/Catalyst | Product | Potential Yield (%) |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 5-(4-formylphenyl)furan-2-carboxylate | 90-95 |
| This compound | Ethanol, DCC, DMAP | Ethyl 5-(4-formylphenyl)furan-2-carboxylate | 85-92 |
Amidation Reactions and Formation of N-Substituted Furan-2-carboxamides
The carboxylic acid functionality can be readily converted into amides through reaction with primary or secondary amines. This transformation is typically facilitated by peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid. The formation of an amide bond introduces a nitrogen-containing functional group, which is significant in the synthesis of biologically active molecules and novel polymers. The reaction conditions can be tailored to accommodate a wide range of amines, leading to a diverse library of N-substituted furan-2-carboxamides.
Table 2: Synthesis of Furan-2-carboxamide Derivatives Data is based on established chemical principles for analogous compounds.
| Amine | Coupling Agent | Product | Potential Yield (%) |
|---|---|---|---|
| Aniline | DCC, HOBt | N-phenyl-5-(4-formylphenyl)furan-2-carboxamide | 85-90 |
| Benzylamine | HATU, DIPEA | N-benzyl-5-(4-formylphenyl)furan-2-carboxamide | 88-94 |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for furan-2-carboxylic acids, though it often requires specific conditions or catalytic activation. For aryl-substituted furan carboxylic acids, this transformation can be challenging. The mechanism can proceed through thermal or metal-catalyzed pathways. In some biological or biomimetic systems, enzymatic decarboxylation of similar furan derivatives has been observed, often involving specific cofactors. acs.org The stability of the furan ring and the electronic influence of the 5-aryl substituent play a crucial role in the feasibility and mechanism of this reaction. For instance, copper-catalyzed decarboxylation is a common method for related aromatic carboxylic acids, which could be applicable here, leading to the formation of 2-(4-formylphenyl)furan.
Research into the decarboxylation of furan-2,5-dicarboxylic acid (FDCA) to furoic acid has shown that the reaction can be reversible and is catalyzed by certain enzymes. acs.org This suggests that under specific catalytic conditions, the decarboxylation of this compound could be achieved, providing a pathway to non-functionalized furan cores.
Reactions of the Formyl Group for Expanded Chemical Diversity
The aldehyde (formyl) group on the phenyl ring is a versatile handle for introducing molecular diversity through a variety of classical organic reactions.
Condensation Reactions: Imine, Oxime, and Hydrazone Formation
The formyl group readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out under mild acidic or basic conditions and are often reversible. The resulting C=N double bond in these derivatives can be further modified, for example, through reduction to form secondary amines. This reactivity is fundamental for dynamic covalent chemistry and the synthesis of complex ligands for coordination chemistry.
Table 3: Condensation Reactions of the Formyl Group Data is based on established chemical principles for analogous compounds.
| Reagent | Product Type | Product Name |
|---|---|---|
| Aniline | Imine | 5-(4-((phenylimino)methyl)phenyl)furan-2-carboxylic acid |
| Hydroxylamine | Oxime | 5-(4-((hydroxyimino)methyl)phenyl)furan-2-carboxylic acid |
| Hydrazine | Hydrazone | 5-(4-(hydrazonomethyl)phenyl)furan-2-carboxylic acid |
Selective Reduction of the Aldehyde Moiety to Alcohols
Selective reduction of the aldehyde group to a primary alcohol, yielding 5-(4-(hydroxymethyl)phenyl)furan-2-carboxylic acid, requires mild reducing agents to avoid the simultaneous reduction of the carboxylic acid. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation, as it is typically chemoselective for aldehydes and ketones over carboxylic acids under controlled pH and temperature conditions. The resulting hydroxymethyl group provides a new site for further functionalization, such as etherification or esterification, thereby expanding the synthetic utility of the core structure. Care must be taken to control the reaction conditions to prevent any potential side reactions.
Selective Oxidation of the Aldehyde Moiety to Carboxylic Acids
The selective oxidation of the aldehyde group in this compound to a second carboxylic acid function, yielding 5-(4-carboxyphenyl)furan-2-carboxylic acid, requires mild conditions to avoid degradation of the sensitive furan ring. rsc.orgnih.gov The furan moiety is susceptible to oxidative ring-opening, necessitating the use of reagents that specifically target the formyl group. researchgate.netresearchgate.net
A variety of oxidizing agents are available for the conversion of aromatic aldehydes to carboxylic acids. tue.nl These range from strong oxidants like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) to milder reagents. For a substrate like this compound, chemoselectivity is paramount. The reaction must proceed without affecting the furan's structural integrity or the existing carboxylic acid group.
Recent advancements have focused on biocatalytic and heterogeneous catalysis methods to achieve high selectivity under mild conditions. For instance, whole-cell biocatalysts have demonstrated the ability to selectively oxidize aldehyde groups in furan derivatives with excellent yields and high selectivity. mdpi.com Similarly, engineered enzymes, such as aryl-alcohol oxidase, have been developed to perform the stepwise oxidation of furan aldehydes to their corresponding carboxylic acids. nih.gov
The table below summarizes potential methods for the selective oxidation of the aldehyde group.
| Reagent/Catalyst System | Typical Conditions | Selectivity Notes | Potential Yield |
| Silver (I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' Reagent) | Highly selective for aldehydes. Furan ring is generally stable under these mild, alkaline conditions. | Good to Excellent |
| Potassium Permanganate (KMnO₄) | Controlled pH (slightly basic), low temperature | Risk of furan ring oxidation or cleavage if conditions are too harsh (acidic or high temperature). | Moderate to Good |
| Supported Gold (Au) Catalysts | Aqueous base, O₂ or air as oxidant, mild temperature | High selectivity has been reported for the oxidation of similar biomass-derived furans. tue.nl | Excellent |
| Biocatalysts (e.g., oxidases) | Aqueous buffer, ambient temperature | High chemoselectivity, environmentally benign. mdpi.com | Good to Excellent |
| Vanadium-based Catalysts | O₂ pressure, organic solvent | Effective for selective oxidation of furan derivatives, though conditions must be optimized. researchgate.net | Good |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The formyl group serves as a key handle for carbon-carbon bond formation via olefination reactions, converting the aldehyde into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for this transformation. masterorganicchemistry.comnih.gov
Wittig Reaction: This reaction involves a phosphonium ylide. The nature of the substituents on the ylide determines the stereochemical outcome. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate carbanion, is a widely used modification of the Wittig reaction. wikipedia.orgtcichemicals.com It offers significant advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.com A key feature of the HWE reaction is its high stereoselectivity, generally producing the thermodynamically more stable (E)-alkene with high preference, especially with aromatic aldehydes. organic-chemistry.orgstudy.com
The following table illustrates potential olefination reactions starting from this compound.
| Reaction Type | Reagent | Expected Major Product | Stereoselectivity |
| Wittig (Non-stabilized) | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) + strong base | 5-(4-vinylphenyl)furan-2-carboxylic acid | Predominantly (Z) |
| Wittig (Stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide (Ph₃P⁺CH₂CO₂Et Br⁻) + base | Ethyl 3-(4-(5-carboxyfuran-2-yl)phenyl)acrylate | Predominantly (E) organic-chemistry.org |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et) + NaH | Ethyl 3-(4-(5-carboxyfuran-2-yl)phenyl)acrylate | Highly (E)-selective wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate ((EtO)₂P(O)CH₂Ph) + base | 5-(4-styrylphenyl)furan-2-carboxylic acid | Highly (E)-selective study.com |
Reactivity of the Furan Ring System in this compound
Electrophilic Aromatic Substitution Patterns on the Furan Nucleus
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), typically at the C2 or C5 position where the cationic intermediate is best stabilized. pearson.compearson.comchemicalbook.com In the case of this compound, these positions are already occupied. The reactivity of the remaining C3 and C4 positions is influenced by the electronic effects of the existing substituents.
| Reaction Type | Reagents | Predicted Regioselectivity |
| Nitration | Acetyl nitrate (HNO₃/Acetic Anhydride) | Substitution, if successful, is expected at the C4 position. nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Preferential substitution at the C4 position is likely. |
| Sulfonation | Pyridine-SO₃ complex | Milder sulfonating agent to prevent ring decomposition; C4 substitution expected. |
| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., SnCl₄) | Generally difficult on deactivated furans. C4 substitution is the most probable outcome if the reaction occurs. |
Cycloaddition Reactions (e.g., Diels-Alder) of Substituted Furans
Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. quimicaorganica.orgzbaqchem.com However, its aromatic character makes it less reactive than non-aromatic dienes, and the reactions are often reversible. researchgate.netrsc.org The reactivity of the furan ring is highly dependent on its substituents. Electron-withdrawing groups, like the carboxylic acid at the C2 position, decrease the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the furan's reactivity as a diene in normal-electron-demand Diels-Alder reactions. mdpi.com
Therefore, this compound is expected to be an unreactive diene. researchgate.net To facilitate a Diels-Alder reaction, highly reactive, electron-deficient dienophiles are required. researchgate.net Even with such dienophiles, the reaction may require high pressure or Lewis acid catalysis to proceed efficiently. Despite the electron-withdrawing substituents, studies have shown that furoic acids can indeed participate in Diels-Alder reactions with reactive dienophiles like maleimides, with rate enhancements observed in aqueous media. rsc.orgchem960.com The cycloaddition typically yields an oxa-bridged bicyclic adduct. The reaction often favors the formation of the more thermodynamically stable exo adduct, especially at elevated temperatures due to the reversibility of the reaction. semanticscholar.org
| Dienophile | Conditions | Expected Product | Stereoselectivity |
| Maleic anhydride | High temperature, neat or high-boiling solvent | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct | Predominantly exo |
| N-Phenylmaleimide | Aqueous media or high temperature | N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide adduct | Predominantly exo mdpi.com |
| Dimethyl acetylenedicarboxylate | Heat | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate adduct | N/A |
Hydrogenation and Ring-Opening Reactivity Studies
The furan ring can be reduced under catalytic hydrogenation conditions. The outcome of the reaction—either saturation to a tetrahydrofuran (THF) ring or hydrogenolysis (ring-opening) to an aliphatic chain—depends on the catalyst, solvent, and reaction conditions (temperature, pressure). acs.org
Ring Saturation: Catalytic hydrogenation over noble metal catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) typically leads to the saturation of the furan ring to form the corresponding tetrahydrofuran derivative. This transformation generally requires milder conditions than ring-opening.
Ring-Opening/Hydrogenolysis: More forcing conditions or specific catalytic systems can promote the cleavage of the C-O bonds within the furan ring. nih.gov This process, known as hydrogenolysis, can convert the furan ring into various aliphatic diols or other open-chain compounds. researchgate.net For example, the hydrogenolysis of furan derivatives is a key strategy in biomass conversion to produce valuable chemicals like 1,5-pentanediol. researchgate.net The choice of catalyst is crucial; for instance, Pt-Fe bimetallic catalysts have been shown to selectively cleave the Csp²–O bond in the furan ring. nih.gov
| Catalyst | Conditions (Temp, H₂ Pressure) | Major Product Type |
| Pd/C or PtO₂ | Low to moderate T, Moderate P | Tetrahydrofuran derivative (Ring Saturation) |
| Raney Nickel (Ra-Ni) | Moderate to high T, High P | Can promote both ring saturation and opening |
| Rh/C | Low to moderate T, Moderate P | Ring Saturation |
| Pt-Fe/LDH | Moderate T, Moderate P | Ring-Opening products (e.g., diols) nih.gov |
| Ni-La(OH)₃ | Moderate T, H-donor solvent | Ring-Opening products researchgate.net |
Application of 5 4 Formylphenyl Furan 2 Carboxylic Acid in Supramolecular Chemistry and Materials Science
Utilization as a Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org
The distinct functionalities of 5-(4-formylphenyl)furan-2-carboxylic acid make it an exemplary candidate for the rational design and synthesis of crystalline framework materials. The carboxylate group readily coordinates with metal ions or clusters to form the nodes of MOFs, while the formyl group can participate in covalent bond formation, such as imine condensation, to construct COFs. researchgate.nettcichemicals.com
Design Principles for MOF/COF Synthesis Featuring 5-(4-formylphenyl)furan-2-carboxylic acidresearchgate.netresearchgate.net
The design of MOFs and COFs utilizing this compound is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. researchgate.net The geometry and rigidity of the linker are paramount in dictating the resulting topology of the framework. youtube.com
For MOF synthesis, the carboxylate group provides a strong and directional coordination site for a variety of metal ions, including lanthanides and transition metals. youtube.comresearchgate.net The choice of metal ion or metal cluster, with its specific coordination geometry, in conjunction with the linear and rigid nature of the this compound linker, allows for the targeted synthesis of frameworks with desired pore sizes and functionalities. The formyl group, while not directly involved in the primary framework coordination, can be oriented towards the pores, offering a site for post-synthetic modification.
In COF synthesis, the design principle revolves around the formation of robust covalent bonds, most commonly imine bonds through condensation reactions between the formyl group of the linker and multitopic amines. tcichemicals.com The selection of the complementary amine building block (e.g., linear, trigonal, or tetrahedral) determines the dimensionality and topology of the resulting COF. researchgate.nettcichemicals.com The inherent porosity and crystallinity of COFs are direct consequences of the precise and predictable nature of these covalent linkages. tcichemicals.com
Structural Diversity of MOFs/COFs Derived from 5-(4-formylphenyl)furan-2-carboxylic acidresearchgate.net
While specific examples of MOFs and COFs constructed from this compound are not extensively reported in publicly available literature, the structural diversity can be inferred from frameworks built with analogous linkers, such as furan-2,5-dicarboxylic acid (FDCA).
Lanthanide-based MOFs synthesized with FDCA and auxiliary linkers have demonstrated significant structural variety, often forming two-dimensional (2D) or three-dimensional (3D) networks. researchgate.net For instance, a series of isostructural lanthanide MOFs incorporating FDCA exhibited a 2D topological type. researchgate.net The structural outcome is highly dependent on the coordination preferences of the lanthanide ion and the reaction conditions. It is anticipated that the use of this compound would yield similar structural diversity, with the added potential for creating functional pores decorated with aldehyde groups.
The potential for structural diversity in COFs is vast. By combining this compound with various amine co-monomers, a range of topologies can be targeted. For example, condensation with a linear diamine would likely result in a 2D layered structure, while reaction with a tetrahedral tetra-amine could produce a 3D framework. The resulting COFs would possess a high degree of order and permanent porosity. tcichemicals.com
Table 1: Potential MOF Structures with Furan-Based Linkers
| Metal Ion | Linker(s) | Dimensionality | Key Feature |
|---|---|---|---|
| Lanthanide (e.g., Eu³⁺, Tb³⁺) | This compound | 2D or 3D | Luminescent properties researchgate.net |
| Zirconium (Zr⁴⁺) | This compound | 3D | High stability |
This table is illustrative and based on known chemistry of similar furan-based linkers.
Mechanistic Insights into Self-Assembly Processes and Topology
The self-assembly of MOFs is a complex process driven by the coordination between metal ions and organic linkers. youtube.com The formation of the final crystalline structure is under thermodynamic control, allowing for "error-checking" during the assembly process. The topology of the resulting framework is a consequence of the geometric information encoded in the building blocks. youtube.com For instance, the linear nature of the this compound linker would favor the formation of extended networks.
In COF synthesis, the self-assembly is governed by the reversible formation of covalent bonds. tcichemicals.com The process typically involves an initial, rapid formation of an amorphous polymer, followed by a slower crystallization into the ordered framework. This allows for the correction of defects and results in a thermodynamically stable, crystalline product. The topology of the COF is directly related to the geometry of the monomers. For example, the combination of a linear linker like this compound with a trigonal amine would be expected to yield a hexagonal 2D network.
Role in the Construction of Dynamic Covalent Chemistry (DCC) Systems
Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate libraries of compounds from which the most thermodynamically stable product can be selected. nih.gov The formyl group of this compound is well-suited for participating in reversible imine bond formation, a cornerstone of DCC. nih.gov
By reacting this compound with various amines under conditions that allow for the reversible formation and cleavage of the imine bond, dynamic combinatorial libraries can be generated. The presence of the carboxylic acid group offers a secondary interaction site, potentially influencing the equilibrium position and the selection of specific products through hydrogen bonding or coordination with a metal template. This approach could be employed to discover new macrocycles, cages, or other complex supramolecular architectures.
Precursor for Advanced Polymeric Materials and Functional Oligomersrsc.orgrsc.org
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials and functional oligomers through polycondensation reactions.
Polycondensation Reactions Incorporating the Formyl and Carboxylic Acid Groups
Polycondensation reactions involving both the formyl and carboxylic acid groups of this compound can lead to a variety of polymer architectures. For instance, reaction with a monomer containing both an amine and a hydroxyl group could lead to the formation of a polyester-polyimine.
More commonly, the two functional groups are reacted sequentially or with different co-monomers. For example, the carboxylic acid can undergo polycondensation with a diol to form a polyester, leaving the formyl groups as pendant functionalities along the polymer chain. These formyl groups can then be used for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules.
Alternatively, the formyl group can be reacted with a diamine to form a polyimine (Schiff base polymer), with the carboxylic acid groups available for further reactions, such as salt formation to enhance solubility or coordination to metal ions. The synthesis of Schiff base polymers from diformylfuran and diamines is a known strategy for creating thermally stable materials. nih.gov
Table 2: Potential Polymers Derived from this compound
| Polymer Type | Co-monomer(s) | Key Polymer Feature |
|---|---|---|
| Polyester | Diols (e.g., ethylene (B1197577) glycol) | Pendant formyl groups for functionalization |
| Polyamide | Diamines (after conversion of COOH to acyl chloride) | High thermal stability |
| Poly(ester-imine) | Amino-alcohols | Complex, multifunctional architecture |
This table presents potential polymer structures based on the known reactivity of the functional groups.
Design of Functional Polymers with Pendant Furan-Phenyl Motifs
The incorporation of this compound as a pendant group onto a polymer backbone can impart unique properties to the resulting material. The rigid furan-phenyl motif can influence the polymer's thermal and mechanical stability, while the reactive aldehyde and carboxylic acid groups offer sites for post-polymerization modification, cross-linking, or interaction with other molecules.
While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the broader class of furan-containing polymers has been explored for various applications. For instance, condensation polymers with pendant furan (B31954) groups have been cross-linked with maleimides to create thermally reversible polymers. bldpharm.com This suggests the potential for developing self-healing or reprocessable materials by leveraging the reactive functionalities of the furan-phenyl motif. The properties of such polymers would be highly dependent on the polymer backbone and the density of the pendant groups.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Synthetic Route | Potential Properties and Applications |
| Polyesters/Polyamides | Polycondensation of the carboxylic acid group with diols or diamines. | Enhanced thermal stability, potential for liquid crystalline phases. |
| Vinylic Polymers | Conversion of the carboxylic acid to an acryloyl or methacryloyl group followed by radical polymerization. | Functional materials for coatings, adhesives, or stimuli-responsive gels. |
| Post-polymerization Modification | Grafting onto a pre-existing polymer with reactive sites. | Tailored surface properties, platforms for catalysis or sensing. |
Development of Chemosensors and Molecular Recognition Systems (Mechanistic Aspects)
The structural features of this compound make it an intriguing candidate for the development of chemosensors. The furan and phenyl rings constitute a conjugated system that can exhibit fluorescence, while the aldehyde and carboxylic acid groups can act as binding sites for specific analytes.
The general principle behind chemosensors based on such molecules involves a change in their photophysical properties, such as fluorescence intensity or wavelength, upon binding to a target analyte. This change is often a result of processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT).
While direct studies on this compound as a chemosensor are scarce, research on similar furan-phenyl derivatives provides insights into potential mechanisms. For example, furan-based compounds have been investigated as inhibitors for enzymes, where molecular recognition plays a key role. sigmaaldrich.com The specific binding interactions, such as hydrogen bonding and π-π stacking, between the furan-phenyl motif and the target molecule are crucial for this recognition.
Table 2: Potential Mechanistic Aspects of Chemosensing with this compound
| Sensing Mechanism | Description | Potential Analytes |
| Coordination-Based Sensing | The carboxylic acid and/or aldehyde oxygen atoms can coordinate to metal ions, leading to a change in the fluorescence of the furan-phenyl core. | Metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) |
| Schiff Base Formation | The aldehyde group can react with primary amines to form a Schiff base, which can alter the electronic properties and fluorescence of the molecule. | Amines, amino acids, proteins |
| Hydrogen Bonding Interactions | The carboxylic acid group can form hydrogen bonds with specific anions or neutral molecules, causing a detectable change in the sensor's properties. | Anions (e.g., F⁻, AcO⁻), urea (B33335) derivatives |
Integration into Nanostructured Materials for Specific Research Applications
The functional groups of this compound allow for its integration into various nanostructured materials, such as metal-organic frameworks (MOFs) and functionalized nanoparticles. This integration can create hybrid materials with tailored properties and functionalities for specific research applications.
Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming the nodes of a MOF. The furan-phenyl-formyl portion would then be oriented within the pores of the framework. While the closely related 2,5-furandicarboxylic acid has been used to create biogenic MOFs nih.gov, the use of this compound could lead to MOFs with reactive aldehyde groups lining the pores. These "functionalized" MOFs could be used for post-synthetic modification, allowing for the covalent attachment of other molecules, or for applications in catalysis and sensing where the aldehyde group can participate in reactions or binding events.
Functionalized Nanoparticles: The carboxylic acid group can be used to anchor this compound onto the surface of nanoparticles, such as those made of gold, silver, or iron oxide. chiralen.comnih.gov This surface functionalization would impart the chemical properties of the furan-phenyl-formyl motif to the nanoparticle. For instance, nanoparticles functionalized in this way could be used as platforms for targeted drug delivery, where the aldehyde group could be used to attach a therapeutic agent, or in diagnostic assays where the furan-phenyl unit could act as a fluorescent reporter. The synthesis of silver nanoparticles for the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) to 5-hydroxymethyl-2-furan carboxylic acid has been reported, highlighting the synergy between furan derivatives and nanomaterials. cd-bioparticles.net
Table 3: Research Applications of Nanostructured Materials Incorporating this compound
| Nanostructured Material | Integration Method | Potential Research Application |
| Metal-Organic Frameworks (MOFs) | Use as an organic linker in MOF synthesis. | Catalysis (e.g., Knoevenagel condensation), selective adsorption, chemical sensing. |
| Gold/Silver Nanoparticles | Surface functionalization via the carboxylic acid group. | Fluorescent labeling in bioimaging, localized sensing, platforms for surface-enhanced Raman scattering (SERS). |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface coating or functionalization. | Targeted delivery systems, recyclable catalysts, contrast agents in magnetic resonance imaging (MRI). |
Spectroscopic Characterization Methodologies and Mechanistic Elucidation Pertaining to 5 4 Formylphenyl Furan 2 Carboxylic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. For 5-(4-formylphenyl)furan-2-carboxylic acid, various NMR experiments provide critical data on atomic connectivity, spatial proximity of nuclei, and molecular dynamics.
Based on the structure of this compound and data from analogous compounds, a table of predicted ¹H and ¹³C NMR chemical shifts can be compiled. mdpi.com
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | 159.0 - 162.0 |
| Aldehyde (-CHO) | 9.9 - 10.1 | 190.0 - 193.0 |
| Furan (B31954) H-3 | 7.3 - 7.5 | 119.0 - 122.0 |
| Furan H-4 | 7.2 - 7.4 | 111.0 - 114.0 |
| Phenyl H (ortho to CHO) | 7.9 - 8.1 | 129.0 - 131.0 |
| Phenyl H (meta to CHO) | 7.8 - 8.0 | 125.0 - 127.0 |
| Furan C-2 (C-COOH) | - | 145.0 - 148.0 |
| Furan C-5 (C-Phenyl) | - | 154.0 - 157.0 |
| Phenyl C-ipso (C-Furan) | - | 134.0 - 137.0 |
| Phenyl C-para (C-CHO) | - | 135.0 - 138.0 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the molecule's conformation.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, COSY would show correlations between the two furan protons (H-3 and H-4) and between the ortho- and meta-protons on the phenyl ring, confirming their respective locations.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H-¹³C pairs. It would definitively link the furan and phenyl proton signals to their corresponding carbon atoms, such as H-3 to C-3 and the aromatic protons to their respective phenyl carbons. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. princeton.edu Key HMBC correlations would be observed from the aldehyde proton to the ipso- and ortho-carbons of the phenyl ring, and from the furan protons to the carbons of the carboxylic acid and the phenyl-substituted furan carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. This technique could reveal the relative orientation of the furan and phenyl rings by detecting through-space interactions between their respective protons.
In the solid state, molecular motion is restricted, leading to broad NMR signals. Solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic Angle Spinning (CPMAS), overcome this issue to provide high-resolution spectra of crystalline materials. princeton.edunih.gov For this compound, ¹³C CPMAS NMR would reveal information about the molecular packing and the presence of different crystalline forms (polymorphs). fsu.edu The chemical shifts of the carboxylic carbon, in particular, are sensitive to the hydrogen-bonding environment, allowing ssNMR to probe the dimeric structures commonly formed by carboxylic acids in the solid state. fsu.edu
In-situ NMR spectroscopy allows for real-time monitoring of chemical reactions, providing direct evidence for the formation of intermediates and byproducts. This is particularly valuable for elucidating reaction mechanisms. For instance, the synthesis of this compound, potentially from the oxidation of a precursor like 5-(4-(hydroxymethyl)phenyl)furan-2-carboxylic acid, could be monitored. researchgate.net By tracking the disappearance of reactant signals and the appearance of product and intermediate signals over time, the reaction kinetics and mechanistic pathway can be determined without the need for isolating transient species. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing its structure through fragmentation patterns. mdpi.com
For this compound (C₁₂H₈O₄), HRMS would determine its exact mass, allowing for the unambiguous confirmation of its molecular formula. The analysis involves ionizing the molecule (e.g., via Electrospray Ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion.
Fragmentation analysis (MS/MS) provides structural insights by breaking the molecular ion into smaller, stable fragments. The fragmentation pathways can be predicted and then confirmed experimentally.
| Process | Fragment Lost | Predicted Fragment m/z | Description |
| Decarboxylation | CO₂ | 172.0524 | Loss of the carboxylic acid group as carbon dioxide. |
| Decarbonylation | CO | 188.0473 | Loss of the aldehyde carbonyl group. |
| Furan-Phenyl Cleavage | C₇H₅O | 111.0082 | Cleavage of the bond between the furan and phenyl rings. |
| Water Loss | H₂O | 198.0317 | Loss of water from the carboxylic acid group. |
The study of these fragmentation patterns helps to confirm the connectivity of the functional groups within the molecule. mdpi.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com
The key functional groups in this compound each have characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | 2500-3300 (weak) |
| Carboxylic Acid | C=O stretch | 1680-1710 | 1680-1710 |
| Aldehyde | C=O stretch | 1690-1715 | 1690-1715 |
| Aldehyde | C-H stretch | 2810-2850 and 2710-2750 | 2810-2850 and 2710-2750 |
| Aromatic Rings | C=C stretch | 1450-1600 | 1450-1600 (strong) |
| Furan Ring | C-O-C stretch | 1050-1250 | 1050-1250 |
The broad O-H stretching band in the FT-IR spectrum is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids in the solid state. researchgate.net The positions of the carbonyl (C=O) stretches of both the carboxylic acid and the aldehyde provide information about conjugation and the local electronic environment. globalresearchonline.netnist.gov
Computational and Theoretical Investigations of 5 4 Formylphenyl Furan 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and conformational properties of organic molecules like 5-(4-formylphenyl)furan-2-carboxylic acid. DFT calculations allow for the determination of optimized molecular geometries, electronic energies, and other key molecular properties with a good balance of accuracy and computational cost.
Studies on similar 5-phenyl-furan-2-carboxylic acid derivatives have shown that these molecules tend to have a high degree of planarity. For instance, in the case of 5-(4-nitrophenyl)furan-2-carboxylic acid, the angle between the furan (B31954) and phenyl rings is minimal, suggesting significant electronic conjugation between the two ring systems. mdpi.com This planarity is a critical factor influencing the electronic and photophysical properties of the molecule. For this compound, DFT calculations would similarly predict a near-planar conformation, which facilitates the delocalization of π-electrons across the entire molecular framework.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity.
In molecules like this compound, the HOMO is typically distributed over the electron-rich furan ring and the phenyl ring, while the LUMO is often localized on the electron-withdrawing formyl and carboxylic acid groups. The specific energies of these orbitals determine the molecule's behavior in various chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for Similar Aromatic Carboxylic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Furoic Acid | -7.02 | -1.54 | 5.48 |
| Benzoic Acid | -7.15 | -1.21 | 5.94 |
| 4-Nitrobenzoic Acid | -8.11 | -3.23 | 4.88 |
This table presents representative data from computational studies on similar molecules to illustrate the typical range of FMO energies.
Electrostatic Potential Surface (ESP) Mapping
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the formyl and carboxylic acid groups, indicating these are the primary sites for electrophilic interactions. Conversely, the hydrogen atom of the carboxylic acid and the protons on the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. The ESP map provides a clear visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental signals.
For this compound, DFT calculations can predict the vibrational frequencies associated with the stretching and bending modes of its functional groups, including the C=O and O-H stretches of the carboxylic acid, the C=O stretch of the aldehyde, and the various C-H and C-C vibrations of the aromatic rings. By comparing these calculated frequencies with the experimental FT-IR and Raman spectra, a detailed understanding of the molecule's vibrational properties can be achieved. Studies on similar molecules like 1-benzofuran-2-carboxylic acid have shown good agreement between calculated and experimental vibrational frequencies. nih.gov
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Related Furan Carboxylic Acids
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3570 | 3450-3550 |
| C=O Stretch (Carboxylic Acid) | 1735 | 1680-1710 |
| C=O Stretch (Aldehyde) | 1705 | 1670-1690 |
| Aromatic C=C Stretch | 1580-1610 | 1570-1600 |
This table presents representative data from computational and experimental studies on similar molecules to illustrate the correlation between predicted and observed spectroscopic data.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of complex molecules like this compound.
Transition State Analysis for Key Synthetic Transformations
The synthesis of this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a furan derivative and a phenylboronic acid derivative. Computational studies can model the entire catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. acs.orgnih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
Transition state analysis helps to identify the rate-determining step of the reaction and to understand how different ligands and reaction conditions can influence the reaction rate and selectivity. For the Suzuki coupling, computational studies have provided valuable insights into the role of the base and the nature of the active catalytic species. nih.gov
Energy Profiles of Derivatization Reactions
The carboxylic acid and formyl groups of this compound are key sites for further chemical modifications, such as esterification, amidation, or reduction. Computational methods can be used to model the energy profiles of these derivatization reactions.
For example, the Fischer esterification of the carboxylic acid group can be studied computationally to determine the activation energies for the protonation of the carbonyl group, the nucleophilic attack of the alcohol, and the subsequent elimination of water. rsc.org Similarly, the formation of amides can be modeled to understand the role of coupling agents in activating the carboxylic acid for nucleophilic attack by an amine. These computational studies provide a molecular-level understanding of the reaction mechanisms and can guide the optimization of reaction conditions for the synthesis of new derivatives.
Molecular Dynamics Simulations for Intermolecular Interactions and Supramolecular Assembly
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including their conformational changes, intermolecular interactions, and the formation of larger, ordered structures known as supramolecular assemblies.
For this compound, MD simulations can be employed to understand how individual molecules interact with each other in different environments (e.g., in solution or in the solid state). The key functional groups of this molecule—the carboxylic acid, the formyl group, the furan ring, and the phenyl ring—all play crucial roles in dictating the types of intermolecular forces that will govern its self-assembly.
Key Intermolecular Interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. MD simulations would likely reveal strong and persistent hydrogen bonding between the carboxylic acid moieties of adjacent molecules, leading to the formation of dimers or extended chains.
π-π Stacking: The aromatic furan and phenyl rings can engage in π-π stacking interactions. These non-covalent interactions, arising from the alignment of the π-orbitals of aromatic rings, contribute significantly to the stability of supramolecular structures.
Dipole-Dipole Interactions: The polar formyl and carboxylic acid groups create local dipoles, leading to dipole-dipole interactions that further influence the orientation of molecules within an assembly.
The insights gained from MD simulations are critical for predicting how this molecule might behave in various applications, such as in the design of liquid crystals, organic semiconductors, or porous organic frameworks.
Quantitative Structure-Property Relationship (QSPR) Studies for Functional Material Design
Quantitative Structure-Property Relationship (QSPR) studies are a modeling approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. By establishing a mathematical relationship between molecular descriptors and an observed property, QSPR models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of functional materials with desired characteristics.
For this compound and its derivatives, QSPR studies could be instrumental in designing materials for specific applications, such as corrosion inhibition, nonlinear optics, or drug delivery. The process typically involves calculating a set of molecular descriptors and then using statistical methods to build a predictive model.
Typical Molecular Descriptors in QSPR Studies:
A range of descriptors can be calculated using computational methods like Density Functional Theory (DFT). For furan derivatives, these often include:
| Descriptor | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule |
| Ionization Potential (IP) | The minimum energy required to remove an electron |
| Electron Affinity (EA) | The energy released when an electron is added |
| Hardness (η) | Resistance to change in electron distribution |
| Softness (σ) | The reciprocal of hardness |
| Electronegativity (χ) | The power of an atom to attract electrons |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule |
Statistical Methods for QSPR Model Development:
Once the descriptors are calculated, various statistical techniques can be employed to build the QSPR model:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.
Principal Component Regression (PCR): A regression analysis technique that is based on principal component analysis.
Partial Least Squares (PLS) Regression: A statistical method that is particularly useful when the number of predictor variables is high.
A study on the use of furan derivatives as corrosion inhibitors for mild steel successfully employed QSPR modeling. digitaloceanspaces.com The researchers used MLR, PCR, and PLS to correlate molecular descriptors with the experimentally determined inhibition efficiency. digitaloceanspaces.com Their findings demonstrated that a robust QSPR model could be developed to predict the corrosion inhibition performance of furan derivatives. digitaloceanspaces.com This approach could be readily adapted to this compound to predict its efficacy as a corrosion inhibitor or for other material properties, thereby accelerating the discovery of new functional materials.
Catalytic Applications Involving 5 4 Formylphenyl Furan 2 Carboxylic Acid and Its Functionalized Analogues
Design of Ligands Derived from 5-(4-formylphenyl)furan-2-carboxylic acid for Metal Catalysis
The inherent functionalities of this compound make it an attractive building block for the synthesis of specialized ligands for metal catalysis. The carboxylic acid group provides a classic coordination site for metal ions, while the formyl group offers a versatile handle for further functionalization to create multidentate or chiral ligand systems.
Chiral Ligand Synthesis and Asymmetric Catalysis Potential
The development of chiral ligands is paramount for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. While specific chiral ligands derived from this compound are not yet extensively reported in the literature, the molecule's structure offers clear pathways for their creation.
The formyl (aldehyde) group can be readily converted into a chiral center. For instance, reaction with chiral amines or hydrazines can yield chiral imines or hydrazones, which can serve as N,N- or N,O-bidentate ligands. Furthermore, asymmetric reduction of the aldehyde or addition of organometallic reagents can generate chiral secondary alcohols. These new stereogenic centers, in proximity to the furan (B31954) and carboxylic acid coordinating groups, could create a well-defined chiral pocket around a metal center.
Another strategy involves using the carboxylic acid group to link the molecule to a known chiral scaffold, such as a chiral amine or alcohol, creating a more complex and sterically demanding ligand. General strategies for synthesizing chiral ligands from carboxylic acids often involve their conversion to amides or esters with chiral auxiliaries. mdpi.com For example, chiral mono-dentated carboxylic acid ligands have been successfully combined with metal catalysts for various enantioselective C-H functionalization reactions. mdpi.com The ruthenocene-derived ligand, RuPHOX, has also proven effective in the Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. oup.com These established methods highlight the feasibility of adapting this compound for asymmetric catalysis.
Heterogenization Strategies for Catalyst Supports
Immobilizing homogeneous catalysts onto solid supports, or "heterogenization," is a critical strategy for improving catalyst recyclability, stability, and ease of separation from reaction products. The carboxylic acid functionality of this compound is an ideal anchor for grafting the molecule, or its catalytically active metal complexes, onto various supports.
Common supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), or organic polymers. The carboxylic acid can be covalently linked to the support through ester or amide bonds. Alternatively, it can be deprotonated to form a carboxylate, which can then be ionically bonded to a functionalized support.
A pertinent example from a related field is the use of supported gold catalysts for the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives. tue.nl For instance, a hydroxyapatite-supported gold (Au/HAP) catalyst has been shown to be highly effective in the selective oxidation of an acetal-protected form of HMF to the acetal (B89532) of 5-formylfuran-2-carboxylic acid (FFCA), demonstrating the successful use of heterogeneous catalysts in furan chemistry. researchgate.net Such strategies could be directly applicable to catalysts derived from this compound, enhancing their practical utility in industrial processes.
Organocatalytic Properties of this compound and its Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. The bifunctional nature of this compound suggests its potential to act as an organocatalyst itself.
The formyl group can participate in iminium and enamine catalysis. Reaction with a chiral secondary amine catalyst could generate a transient chiral iminium ion, which can activate the furan ring system for asymmetric reactions. This approach is a cornerstone of modern organocatalysis, used for various enantioselective transformations. nih.govresearchgate.net
Simultaneously, the carboxylic acid group can function as a Brønsted acid or a hydrogen-bond donor. This dual-functionality could enable cooperative catalysis, where the acid group activates one reactant while the aldehyde-derived moiety activates another. Such bifunctional catalysts are known to be highly efficient. While direct studies on the organocatalytic properties of this compound are pending, the principles of organocatalyst design strongly support its potential in this area. thieme-connect.com
Mechanistic Investigations of Catalytic Pathways Utilizing this compound as a Precursor or Component
Although no specific mechanistic studies on catalytic pathways involving this compound as a catalyst have been published, the reactivity of its core structure can be understood from studies on the synthesis and conversion of its close analogue, 5-formylfuran-2-carboxylic acid (FFCA). The catalytic oxidation of FFCA to 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer monomer, has been a subject of detailed mechanistic investigation.
These studies reveal a common pathway where the aldehyde group of FFCA is oxidized to a carboxylic acid. For example, in base-catalyzed aerobic oxidations using supported gold catalysts, the reaction is believed to proceed via the formation of a geminal diol intermediate from the aldehyde in an aqueous base, followed by dehydrogenation on the gold surface. rsc.org
A proposed mechanism for the metal-free oxidation of HMF to FDCA, which proceeds through an FFCA intermediate, suggests that a base like NaOtBu in DMF can facilitate the conversion. nih.gov Understanding these pathways provides insight into how the formyl group of this compound would behave in a catalytic environment, informing the design of new catalytic reactions.
The table below summarizes catalytic data for the oxidation of the related compound, 5-formylfuran-2-carboxylic acid (FFCA), to 2,5-furandicarboxylic acid (FDCA), illustrating the types of catalytic systems and conditions that are effective for transformations involving this furan scaffold.
| Catalyst | Substrate | Temperature (°C) | Pressure | Time (h) | Yield of FDCA (%) | Reference |
|---|---|---|---|---|---|---|
| Au/HAP | 20 wt% FFCA | 140 | 0.5 MPa O₂ | 1 | 47 | tue.nl |
| Au/CeO₂ | FFCA | Data not specified, noted for byproduct formation | tue.nl | |||
| NaOtBu/DMF (metal-free) | FFCA | 100 | 1 atm O₂ | 24 | 87.9 | nih.gov |
Future Perspectives and Emerging Research Directions for 5 4 Formylphenyl Furan 2 Carboxylic Acid
Integration into Advanced Functional Systems and Nanotechnologies (Focus on fundamental principles)
The fundamental principle governing the use of 5-(4-formylphenyl)furan-2-carboxylic acid in advanced systems is its role as a precisely defined molecular linker. Its two different functional groups allow for orthogonal chemical reactions, enabling the programmed assembly of intricate architectures.
Metal-Organic Frameworks (MOFs): The carboxylic acid group readily coordinates with metal ions or metal clusters to form the nodes of a MOF, while the furan (B31954) and phenyl rings act as a rigid strut. This specific geometry dictates the pore size and topology of the resulting framework. The terminal formyl group, which may not participate in the initial framework construction, remains available within the pores. This allows for post-synthetic modification (PSM), where other molecules can be attached to the aldehyde, tailoring the MOF's internal surface for specific applications like targeted gas capture or heterogeneous catalysis. Compounds with similar furan-carboxylic acid motifs are recognized as valuable organic linker molecules for MOF synthesis chemscene.com.
Polymers and Copolymers: There is a growing demand for bio-based alternatives to petroleum-derived monomers like terephthalic acid, which is used to make PET google.com. Furan-based dicarboxylic acids are considered promising substitutes google.com. This compound can be used as a specialty monomer. The carboxylic acid can undergo condensation polymerization with diols to form polyesters, while the formyl group can be used to create cross-links or as a site for grafting other polymer chains, leading to materials with enhanced thermal or mechanical properties.
Bi-functional Complexes and Supramolecular Assembly: The molecule is noted for its utility in creating bi-functional complexes chiralen.com. The distinct reactivity of the acid and aldehyde groups, combined with the potential for non-covalent interactions like hydrogen bonding and π-π stacking, allows for the design of complex supramolecular structures. The crystal structure analysis of analogous compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, reveals a dense network of hydrogen bonds and tight π-π stacking forces that govern molecular packing mdpi.com. These same principles can be exploited to direct the self-assembly of this compound into nanostructures like fibers, vesicles, or films for applications in molecular electronics or sensing.
Exploration of Novel Reaction Pathways and Sustainable Synthetic Methodologies
The widespread adoption of this compound hinges on the development of efficient and environmentally benign synthetic routes. Current research focuses on moving beyond traditional multi-step processes towards more sustainable alternatives.
One established method for creating the 5-aryl-furan bond is the Meerwein reaction, which utilizes diazonium salts derived from aromatic amines to arylate the furan ring pensoft.net. Another powerful technique is the Suzuki-Miyaura cross-coupling, which involves reacting a boronic acid derivative with a halogenated furan precursor . While effective, these methods can involve harsh reagents or expensive catalysts.
Future research is aimed at developing novel pathways that improve efficiency and sustainability. This includes:
One-Pot Syntheses: Designing reaction cascades that combine multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification costs.
Catalyst Development: Exploring the use of earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals (e.g., palladium) in cross-coupling reactions. The disproportionation of potassium-2-furoate using Lewis acidic catalysts like ZnCl₂ to form different furandicarboxylic acids demonstrates how catalyst choice can influence reaction pathways rsc.org.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processing.
A comparative analysis highlights the trade-offs between different synthetic approaches, guiding future research toward more sustainable options.
Table 1: Comparative Analysis of Potential Synthetic Routes
| Synthetic Method | Typical Precursors | Advantages | Challenges for Sustainability |
|---|---|---|---|
| Meerwein Arylation | 4-aminobenzaldehyde, Furan-2-carboxylic acid | Utilizes readily available starting materials. | Often requires stoichiometric copper salts and can generate significant waste. |
| Suzuki-Miyaura Coupling | 5-bromofuran-2-carboxylic acid, 4-formylphenylboronic acid | High yields, excellent functional group tolerance. | Often relies on expensive palladium catalysts; requires pre-functionalized starting materials. |
| Direct C-H Arylation | Furan-2-carboxylic acid, 4-bromobenzaldehyde (B125591) | Atom-economical (avoids pre-functionalization). | Can suffer from issues with regioselectivity; may require harsh conditions or specialized catalysts. |
Potential for Interdisciplinary Research Synergies with Materials Science, Nanoscience, and Theoretical Chemistry
The full potential of this compound can only be realized through synergistic research efforts that bridge multiple scientific fields.
Materials Science: Materials scientists can utilize the compound as a fundamental building block to construct new classes of polymers and MOFs chemscene.comgoogle.com. By systematically varying the metal nodes in MOFs or the co-monomers in polymers, they can create libraries of materials and screen them for desired properties such as porosity, conductivity, or thermal stability. The linear character of certain furan dicarboxylic acid isomers has been shown to be comparable to terephthalic acid, making them interesting for synthetic polyesters rsc.org.
Nanoscience: Nanoscience researchers can explore the self-assembly of this molecule on surfaces to create functionalized two-dimensional materials. The carboxylic acid can anchor the molecule to a metal oxide substrate, while the exposed formyl groups create a reactive surface for sensing or further chemical modification. This could lead to the development of novel chemical sensors or catalytic surfaces.
Theoretical Chemistry: Theoretical chemists play a crucial role in predicting the behavior of this molecule before synthesis begins. Using computational methods like Density Functional Theory (DFT), they can model the electronic properties, optimal geometries, and vibrational frequencies. This can help predict the resulting topology of a MOF, the band gap of a polymer, or the strength of intermolecular interactions that drive self-assembly. For instance, computational tools can predict collision cross-section values, providing insights into the molecule's shape and interactions in the gas phase uni.lu. The detailed analysis of hydrogen bonding and π-π stacking in similar crystal structures provides a valuable dataset for validating and refining theoretical models mdpi.com.
Development of Structure-Activity Relationships (SAR) in Material Science Contexts
While Structure-Activity Relationships (SAR) are traditionally associated with drug discovery, the same principles can be applied to materials science to rationally design materials with targeted properties nih.govrsdjournal.org. For this compound, SAR involves systematically modifying its molecular structure and correlating those changes to the macroscopic properties of the resulting material (e.g., a MOF or polymer).
Key structural modifications and their potential impact on material properties include:
Altering the Formyl Group: Replacing the aldehyde with other electron-withdrawing (e.g., -NO₂, -CN) or electron-donating (e.g., -OCH₃) groups would directly impact the electronic nature of the linker. This could tune the band gap of a resulting polymer or alter the Lewis basicity of the pore environment in a MOF, affecting its catalytic activity or guest-binding affinity. The well-studied 5-(4-nitrophenyl)furan-2-carboxylic acid serves as an important point of comparison mdpi.com.
Varying Substituent Position: Moving the formyl group from the para position to the meta or ortho position on the phenyl ring would change the angle between the two reactive ends of the molecule uni.lu. This geometric change would fundamentally alter the topology of a resulting MOF, leading to different pore shapes and network interpenetration, or affect the chain conformation and crystallinity of a polymer.
Modifying the Aromatic Core: Replacing the phenyl ring with other aromatic systems (e.g., naphthalene, thiophene) or adding substituents to the furan ring would change the length, rigidity, and steric bulk of the linker. This provides a handle to systematically control the pore size in MOFs or the thermal properties of polymers.
Table 2: Structure-Property Relationships for Materials Derived from this compound Analogues
| Structural Modification | Example Analogue | Predicted Effect on Material Property (e.g., in a MOF) | Rationale |
|---|---|---|---|
| Functional Group Identity | 5-(4-cyanophenyl )furan-2-carboxylic acid | Increased affinity for polar guests; potential for altered electronic properties. | The cyano group is a strong hydrogen bond acceptor and alters the linker's dipole moment. |
| Substituent Position | 5-(3 -formylphenyl)furan-2-carboxylic acid | Formation of a different network topology with altered pore geometry and angles. | Changes the linker from a linear geometry to an angled one, directing a different crystal packing. uni.lu |
| Aromatic Core Extension | 5-(4-formylnaphthyl )furan-2-carboxylic acid | Larger pore size; potential for enhanced photoluminescence (fluorescence). | Increases the length of the linker and introduces a larger, more conjugated aromatic system. |
By systematically exploring these relationships, researchers can move from trial-and-error discovery to the rational design of functional materials built from this compound and its derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid |
| 5-Formylfuran-2-carboxylic acid |
| 5-(4-nitrophenyl)furan-2-carboxylic acid |
| 5-phenylthiophenecarboxylic acid |
| Furan-2,4-dicarboxylic acid |
| Terephthalic acid |
| 5-(3-formylphenyl)furan-2-carboxylic acid |
| 4-aminobenzaldehyde |
| Furan-2-carboxylic acid |
| 5-bromofuran-2-carboxylic acid |
| 4-formylphenylboronic acid |
| 4-bromobenzaldehyde |
| Potassium-2-furoate |
| 5-(4-cyanophenyl)furan-2-carboxylic acid |
| 5-(4-formylnaphthyl)furan-2-carboxylic acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-formylphenyl)furan-2-carboxylic acid, and how do reaction conditions influence purity and yield?
- Methodological Answer : The synthesis of substituted furan-2-carboxylic acids typically involves coupling reactions between pre-functionalized phenols and furan derivatives under alkaline conditions. For example, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid is synthesized using NaOH or K₂CO₃ to promote nucleophilic substitution . For this compound, analogous methods may involve formylation of the phenyl ring prior to coupling. Key considerations include:
- Catalyst selection : Alkaline reagents improve electrophilicity at the furan ring’s α-position.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
- Yield optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 furan:phenol) minimize side reactions like over-oxidation .
Q. How can solubility challenges of this compound be addressed in polar solvents?
- Methodological Answer : Solubility in polar solvents (e.g., propan-2-ol, DMSO) is influenced by substituent effects. Studies on nitrophenyl-furan-2-carboxylic acid isomers show that:
- Thermodynamic parameters : Enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be calculated using temperature-dependent solubility data. For example, 5-(4-nitrophenyl)-furan-2-carboxylic acid has ΔH°sol = 25.6 kJ/mol in propan-2-ol, indicating endothermic dissolution .
- Co-solvents : Additives like PEG-400 or cyclodextrins enhance solubility without altering reactivity .
Advanced Research Questions
Q. What experimental strategies are recommended for studying the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Structural and mechanistic studies require:
- Co-crystallization : As demonstrated for 5-(4-nitrophenyl)furan-2-carboxylic acid bound to M. tuberculosis MbtI, co-crystallization at 18°C (20% PEG 3350, pH 7.5) reveals binding modes. SC-XRD (single-crystal X-ray diffraction) confirms π-π stacking between the furan ring and Tyr228 .
- Spectroscopic assays : Fluorescence quenching or surface plasmon resonance (SPR) quantifies binding constants (Kd). For example, nitro substituents enhance binding affinity via dipole interactions .
Q. How can thermodynamic parameters of this compound guide formulation design for in vivo studies?
- Methodological Answer :
- Melting point correlation : Solubility at 298 K inversely correlates with melting point (e.g., 5-(3-nitrophenyl)-furan-2-carboxylic acid, m.p. 182°C, solubility = 0.12 mg/mL in propan-2-ol) .
- Enthalpy-entropy compensation : For derivatives with ΔH°sol > 20 kJ/mol, entropy-driven dissolution (e.g., using surfactants) improves bioavailability .
Q. What analytical techniques are critical for characterizing structural stability under oxidative conditions?
- Methodological Answer :
- Stability assays : Accelerated oxidation studies (40°C, 75% RH, 0.1% H2O2) monitor degradation via HPLC-MS. The formyl group is prone to oxidation, forming carboxylic acid derivatives .
- Spectroscopy : FT-IR (C=O stretch at 1680–1720 cm⁻¹) and <sup>13</sup>C NMR (δ ~190 ppm for formyl carbon) track oxidative changes .
Key Research Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
